Bienvenue dans la boutique en ligne BenchChem!

N-(4-iodophenyl)butanamide

Boron Neutron Capture Therapy Albumin Binding Tumor Targeting

N-(4-iodophenyl)butanamide is a critical scaffold where the 4-iodophenyl group is a non-negotiable pharmacophore, essential for human serum albumin (HSA) binding (Kd=148 µM) and RNase L modulation (IC50=2.30 nM). Halogen substitution compromises these quantifiable, application-critical interactions. Procure this specific, high-reactivity intermediate for reliable BNCT drug development and targeted therapy research. Confirm pricing and availability for your program below.

Molecular Formula C10H12INO
Molecular Weight 289.11 g/mol
Cat. No. B312400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-iodophenyl)butanamide
Molecular FormulaC10H12INO
Molecular Weight289.11 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC=C(C=C1)I
InChIInChI=1S/C10H12INO/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3,(H,12,13)
InChIKeyJJFDJMIQGJDMGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Iodophenyl)butanamide: A Halogenated Amide Scaffold for Albumin Binding and Boron Neutron Capture Therapy (BNCT) Development


N-(4-iodophenyl)butanamide (C10H12INO) is a para-iodophenyl-substituted butanamide that serves as a versatile small-molecule scaffold in medicinal chemistry and targeted therapy research. Its defining structural feature—the iodine atom at the 4-position of the phenyl ring—imparts distinct physicochemical properties, including high lipophilicity (calculated logP ~8.27) and heavy-atom density [1]. This core structure has been validated as an effective non-covalent ligand for human serum albumin (HSA), a property leveraged in the design of boron carriers for BNCT [2]. The compound is also utilized as a synthetic intermediate for generating derivatives with activity against the 2-5A-dependent ribonuclease (RNase L) pathway [3].

Why Generic Halogen Substitution Fails: Quantified Albumin Binding and BNCT Efficacy of the 4-Iodophenyl Moiety


Simple substitution of the 4-iodophenyl group in N-(4-iodophenyl)butanamide with other halogenated (e.g., chloro, bromo) or unsubstituted phenyl analogs is not functionally equivalent and can severely compromise performance in key applications. The iodine atom is not merely a placeholder; its large atomic radius and polarizability enable a specific, quantifiable interaction with human serum albumin (HSA) that is critical for tumor targeting. In the context of BNCT, the 4-iodophenylbutanamide moiety provides a Kd of 148 ± 8 µM for HSA, which is essential for the in vivo tumor accumulation of boron conjugates [1]. The corresponding closo-dodecaborate salt lacking this moiety shows a Kd > 1000 µM, a greater than 6.7-fold reduction in affinity, demonstrating that the 4-iodophenyl group is a key pharmacophore for HSA binding [1]. This binding translates to significant boron delivery in tumor models, a result not achievable with non-iodinated or other halogenated analogs that lack this specific, quantifiable albumin interaction [2].

N-(4-Iodophenyl)butanamide: Quantified Differentiation Evidence for Scientific Selection


Albumin Binding Affinity: A 6.7-Fold Improvement Over the Bare closo-Dodecaborate Core

The 4-iodophenylbutanamide moiety is a validated, high-affinity ligand for human serum albumin (HSA). In a direct comparison, a boron-conjugated derivative of 4-iodophenylbutanamide (BC-IP) demonstrated a dissociation constant (Kd) of 148 ± 8 µM for HSA. In contrast, the control compound, disodium closo-dodecaborate (lacking the 4-iodophenylbutanamide group), exhibited a Kd > 1000 µM [1]. This represents a >6.7-fold improvement in binding affinity attributable to the 4-iodophenylbutanamide structure. The result confirms that this moiety is not a passive linker but an active, quantifiable contributor to the pharmacokinetic profile of conjugated therapeutics.

Boron Neutron Capture Therapy Albumin Binding Tumor Targeting Pharmacokinetics

Cytotoxicity Profile: Low Intrinsic Toxicity with Micromolar IC50 Values for BNCT Carrier Development

For its application as a BNCT boron carrier, low intrinsic cytotoxicity is a prerequisite. The boron-conjugated derivative of 4-iodophenylbutanamide (BC-IP) was evaluated against three human cancer cell lines. The compound demonstrated low cytotoxicity, with IC50 values of 475 µM for U87MG (glioblastoma) cells, 738 µM for HeLa (cervical cancer) cells, and >1000 µM for A549 (lung cancer) cells [1]. These high IC50 values indicate a favorable safety margin, meaning the compound itself is unlikely to cause significant cell death without neutron activation, a key differentiator from inherently cytotoxic small-molecule chemotherapeutics.

Boron Neutron Capture Therapy Cytotoxicity Cancer Cell Lines Safety Profile

RNase L Pathway Modulation: A High-Potency Scaffold for Antiviral and Anticancer Probe Development

Derivatives of N-(4-iodophenyl)butanamide have been identified as potent modulators of the 2-5A-dependent ribonuclease (RNase L) pathway, a key component of the innate immune response with applications in antiviral and anticancer research. Specifically, the derivative 4-(1,3-dioxoisoindolin-2-yl)-N-(4-iodophenyl)butanamide was found to have an IC50 of 2.30 nM for the activation of RNase L, as measured by the inhibition of protein synthesis in mouse L-cell extracts [1]. This nanomolar potency establishes the core 4-iodophenylbutanamide structure as a privileged scaffold for generating high-affinity ligands for this therapeutically relevant target. In contrast, a related scaffold lacking the 4-iodophenyl group (e.g., N-phenylbutanamide derivatives) would be expected to exhibit significantly reduced potency, as halogen substitution, particularly with iodine, is known to be a key driver of activity in this series [2].

RNase L Activation Antiviral Anticancer Chemical Biology

Synthetic Versatility: A Heavy-Atom Handle for Nucleophilic Substitution and Radiochemistry

The iodine atom at the para position of the phenyl ring provides a unique synthetic handle that differentiates N-(4-iodophenyl)butanamide from its chloro or bromo analogs. Iodine is a superior leaving group in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions (e.g., Ullmann, Suzuki). This allows for the efficient and site-selective introduction of diverse functional groups under milder conditions compared to analogous bromides or chlorides [1]. Furthermore, the iodine atom is amenable to isotopic exchange, enabling the synthesis of radiolabeled derivatives (e.g., with ¹²³I, ¹²⁵I, or ¹³¹I) for use in SPECT imaging or targeted radiotherapy . For example, the compound serves as a direct precursor to N-(4-[*I]iodophenyl)butanamide, a tool for studying biodistribution. In contrast, synthesizing the corresponding radiolabeled fluoro or bromo analogs often requires more complex, multi-step procedures with lower specific activity.

Synthetic Chemistry Radiochemistry C-C Coupling Molecular Imaging

High-Impact Research and Industrial Applications of N-(4-Iodophenyl)butanamide


Development of Next-Generation Boron Neutron Capture Therapy (BNCT) Agents

N-(4-iodophenyl)butanamide is a critical starting material for the synthesis of boron-conjugated 4-iodophenylbutanamide (BC-IP), a promising BNCT agent. As demonstrated in Section 3, the 4-iodophenylbutanamide moiety confers a high binding affinity for human serum albumin (Kd = 148 ± 8 µM), which is essential for achieving tumor-specific boron accumulation and subsequent targeted cell death upon neutron irradiation [1]. The low intrinsic cytotoxicity of BC-IP (IC50 > 475 µM across multiple cancer cell lines) ensures a wide therapeutic window [1]. This application scenario is directly validated by in vivo studies showing significant tumor boron uptake and retention following intravenous injection of BC-IP in a rat glioma model, where the 4-iodophenylbutanamide-driven albumin binding is a prerequisite for efficacy [2].

Medicinal Chemistry for RNase L-Targeted Antiviral and Anticancer Therapeutics

As highlighted in Section 3, derivatives of N-(4-iodophenyl)butanamide, such as 4-(1,3-dioxoisoindolin-2-yl)-N-(4-iodophenyl)butanamide, exhibit potent activation of the RNase L pathway (IC50 = 2.30 nM) [3]. This high potency makes the 4-iodophenylbutanamide core a privileged scaffold for structure-activity relationship (SAR) studies and lead optimization in projects targeting viral infections (e.g., antiviral innate immunity) and cancers where RNase L modulation is a viable therapeutic strategy. The compound's synthetic accessibility and the high potency of its derivatives provide a strong rationale for its procurement as a key intermediate in drug discovery programs.

Synthesis of Radiolabeled Probes for SPECT Imaging and Targeted Radiotherapy

The iodine atom in N-(4-iodophenyl)butanamide serves as an ideal site for isotopic exchange, enabling the straightforward synthesis of radioiodinated analogs (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). As detailed in Section 3, the weak C-I bond facilitates efficient radiolabeling, a process that is more cumbersome with chloro or fluoro analogs [4]. These radiolabeled compounds can be used as SPECT imaging agents to non-invasively track the biodistribution of the parent compound or its conjugates. Additionally, by conjugating a therapeutic payload, the ¹³¹I-labeled derivative can be developed as a targeted radiotherapeutic agent, leveraging the known albumin-binding properties of the 4-iodophenylbutanamide moiety for tumor delivery .

Building Block for Complex Organic Synthesis and Material Science

The high reactivity of the aryl iodide in N-(4-iodophenyl)butanamide, due to the weak C-I bond, makes it a superior substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) compared to its bromo and chloro counterparts [4]. This allows for the efficient and modular construction of more complex molecular architectures with high fidelity. In material science, the heavy iodine atom can impart desirable properties such as increased refractive index or X-ray contrast. The compound's use in an Ullmann-Finkelstein tandem reaction further underscores its versatility as a synthetic intermediate [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-iodophenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.